molecular formula C34H44O14 B592399 塔卡龙内酯 AJ CAS No. 1349904-82-0

塔卡龙内酯 AJ

货号 B592399
CAS 编号: 1349904-82-0
分子量: 676.712
InChI 键: BWKYBGRKQMTOQL-MPOFNYKTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taccalonolide AJ is a microtubule stabilizer . It has excellent and highly persistent antitumor efficacy when administered directly to the tumor . The lack of antitumor efficacy seen with systemic administration of AJ is likely due to its short half-life in vivo .


Synthesis Analysis

Taccalonolides are a new class of microtubule stabilizers isolated from the roots of a few species in the genus of Tacca . The structure modification through semi-synthesis was conducted and the structure-activity relationships (SARs) was analyzed based on natural and semi-synthetical taccalonolides .


Molecular Structure Analysis

Taccalonolide AJ covalently binds to β-tubulin D226 . On AJ binding, the M-loop undergoes a conformational shift to facilitate tubulin polymerization . In this tubulin–AJ complex, the E-site of tubulin is occupied by GTP rather than GDP .


Chemical Reactions Analysis

Taccalonolide AJ enhances the rate and extent of tubulin polymerization in a manner that is markedly different from either paclitaxel or laulimalide . A concentration of 10 μM taccalonolide AJ results in a 4.7-fold increase in polymerization rate over the vehicle .


Physical And Chemical Properties Analysis

Taccalonolide AJ has a molecular formula of C34H44O14 and a molecular weight of 676.7 . It is recommended to be stored at -20°C for 3 years in powder form and at 4°C for 2 years in solvent .

科学研究应用

  1. 药代动力学分析和抗肿瘤疗效:塔卡龙内酯,包括 AJ,正在研究其在癌症治疗中的潜力。它们与微管蛋白共价结合,可以规避对该类其他药物的耐药性。尽管塔卡龙内酯 AJ 在体内的半衰期较短,限制了其全身给药的疗效,但当直接给药到肿瘤时,它已显示出优异且持久的抗肿瘤疗效 (Risinger 等,2017)

  2. 构效关系和微管结合位点:塔卡龙内酯 AJ 是一种有效的微管稳定剂,可与微管蛋白/微管直接相互作用,增强微管蛋白聚合。这对于其对癌细胞的抗增殖作用至关重要,并表明了一种不同的结合模式或新的结合位点,不同于其他微管稳定剂 (Li 等,2011)

  3. 水解反应和构效关系:优化了将塔卡龙内酯 A 转化为 B 然后氧化生成塔卡龙内酯 AJ 的水解条件,这对于其生产和进一步的体内抗肿瘤疗效研究至关重要 (Li 等,2013)

  4. 微管稳定性和体内有效活性:塔卡龙内酯 AJ 与微管蛋白共价结合的能力赋予了很强的微管稳定性,不同于其他稳定剂。这种独特的结合导致异常的有丝分裂纺锤体和对微管蛋白聚合的持续影响,表明了不同的作用机制和潜在的治疗价值 (Risinger 等,2013)

  5. 半合成和修饰的影响:塔卡龙内酯 AJ 及其类似物的半合成允许进行深入的构效评估。该研究强调了靶向给药对于治疗耐药肿瘤的重要性,强调了塔卡龙内酯 AJ 在癌症治疗中的潜力 (Ola 等,2018)

  6. 新颖的作用机制和癌症治疗中的潜力:塔卡龙内酯,包括 AJ,被认为是具有独特作用机制的新型微管稳定剂。它们对耐药肿瘤显示出有效性,并具有作为抗癌剂开发的潜力,为克服耐药性提供了新方法 (Chen 等,2021)

  7. 透明细胞肾细胞癌治疗的包合物:开发基于环糊精的水溶性塔卡龙内酯 AJ 载体增强了其溶解度和治疗窗口,显示出治疗透明细胞肾细胞癌的希望 (Han 等,2020)

  8. 靶向特异性和药物靶标相互作用:使用荧光塔卡龙内酯探针,该研究提供了塔卡龙内酯 AJ 与 β-微管蛋白结合的特异性和其分子相互作用的见解,增强了对其作用机制的理解 (Du 等,2020)

  9. 规避紫杉烷耐药机制:塔卡龙内酯,包括 AJ,已显示出规避与紫杉烷耐药相关的多种耐药机制,突出了它们在克服临床耐药性挑战中的潜力 (Risinger 等,2008)

未来方向

Taccalonolides have demonstrated effectiveness against drug-resistant tumors in cellular and animal models . This prompts the exploration of new taccalonolides with various functionalities through the identification of minor constituents of natural origin and semi-synthesis . The C22–C23 epoxide can significantly increase the antiproliferation potency of taccalonolides due to the covalent link of C22 and the carboxylic group of D226 .

属性

IUPAC Name

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,18S,20S,23S,24S,25R,26R)-10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O14/c1-10-17-20(32(7)33(8,42)29(41)48-34(32)26(10)47-34)23(40)18-16-19(25(43-11(2)35)28(31(17,18)6)45-13(4)37)30(5)14(21(38)22(16)39)9-15-24(46-15)27(30)44-12(3)36/h10,14-20,22-28,39-40,42H,9H2,1-8H3/t10-,14+,15-,16-,17-,18+,19+,20-,22+,23+,24-,25-,26-,27-,28-,30-,31+,32-,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKYBGRKQMTOQL-MPOFNYKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(C3C2(C(C(C4C3C(C(=O)C5C4(C(C6C(C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)C7(C(C(=O)OC78C1O8)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H]([C@@H]([C@@H]3[C@@]2([C@H]([C@H]([C@H]4[C@H]3[C@H](C(=O)[C@@H]5[C@@]4([C@H]([C@@H]6[C@H](C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)[C@]7([C@](C(=O)O[C@]78[C@H]1O8)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taccalonolide AJ

Citations

For This Compound
113
Citations
Y Wang, Y Yu, GB Li, SA Li, C Wu, B Gigant… - Nature …, 2017 - nature.com
… complexed with taccalonolide AJ, a newly identified taxane-site MSA. Taccalonolide AJ covalently binds to β… We assessed the activity of taccalonolide AJ on microtubule assembly using …
Number of citations: 69 www.nature.com
J Li, AL Risinger, J Peng, Z Chen, L Hu… - Journal of the …, 2011 - ACS Publications
… Taccalonolide AJ, an epoxidation product of taccalonolide B, was generated by … antiproliferative actions against cancer cells, with taccalonolide AJ exhibiting the highest potency with an …
Number of citations: 55 pubs.acs.org
AL Risinger, J Li, L Du, R Benavides… - Journal of natural …, 2017 - ACS Publications
… efficacy when administered systemically, while taccalonolide AJ does not elicit this activity … Furthermore, taccalonolide AJ was found to have excellent and highly persistent antitumor …
Number of citations: 21 pubs.acs.org
AL Risinger, SD Hastings, L Du - Journal of natural products, 2021 - ACS Publications
… (a) Correlation between antiproliferative potency and effects on the rate of biochemical tubulin polymerization for all 20 analogues generated in this study and taccalonolide AJ (2). The …
Number of citations: 4 pubs.acs.org
PA Sánchez-Murcia, A Mills, Á Cortés-Cabrera… - Journal of computer …, 2019 - Springer
… Their potency was found to be notably increased through the incorporation of an epoxide bridging C22 and C23, as in taccalonolide AJ (TAJ, Fig. 1), a compound which was later shown …
Number of citations: 14 link.springer.com
J Han, S Zhang, J Niu, C Zhang, W Dai, Y Wu, L Hu - Molecules, 2020 - mdpi.com
… In this study, we chose a taccalonolide AJ-hydroxypropyl-β-cyclodextrin (AJ-HP-β-CD) inclusion and found that AJ-HP-β-CD had superior solubility and stability and showed stronger …
Number of citations: 6 www.mdpi.com
SS Yee, L Du, AL Risinger - Progress in the Chemistry of Organic Natural …, 2020 - Springer
… Displacement studies using equimolar concentrations of taccalonolide AJ (29) … taccalonolide AJ (29) and paclitaxel [26]. However, it was notable that prior addition of taccalonolide AJ (…
Number of citations: 5 link.springer.com
J Li, AL Risinger, SL Mooberry - Bioorganic & medicinal chemistry, 2014 - Elsevier
… by the binding of docetaxel (left) or taccalonolide AJ (right) as determined by hydrogen/… not affected by taccalonolide AJ. The covalent binding of taccalonolide AJ to microtubules was …
Number of citations: 31 www.sciencedirect.com
AL Risinger, J Li, MJ Bennett, CC Rohena, J Peng… - Cancer research, 2013 - AACR
The taccalonolides are highly acetylated steroids that stabilize cellular microtubules and overcome multiple mechanisms of taxane resistance. Recently, two potent taccalonolides, AF …
Number of citations: 58 aacrjournals.org
J Li, J Peng, AL Risinger… - Journal of natural products, 2013 - ACS Publications
… B generated taccalonolide AJ, which is the most potent taccalonolide obtained to date, with an IC 50 of 4.2 nM. To produce sufficient quantities of taccalonolide AJ for antitumor efficacy …
Number of citations: 13 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。